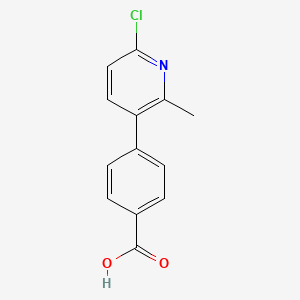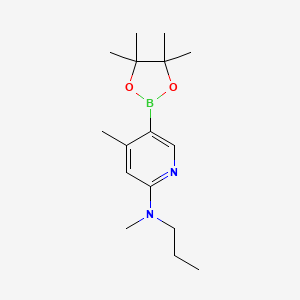![molecular formula C8H7F3N2 B567918 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine CAS No. 1260664-09-2](/img/structure/B567918.png)
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine is a heterocyclic compound that contains a trifluoromethyl group attached to a pyrrolo[3,2-B]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
One common method is the vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of the trifluoromethyl group into the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar high-temperature vapor-phase reactions, optimized for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[3,2-B]pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
作用機序
The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
類似化合物との比較
Similar Compounds
Trifluoromethylpyridine: Another compound with a trifluoromethyl group attached to a pyridine ring, used in similar applications.
Trifluoromethylindole: Contains a trifluoromethyl group attached to an indole ring, with applications in pharmaceuticals and agrochemicals.
Uniqueness
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine is unique due to its specific structural arrangement, which combines the properties of both pyrrolo[3,2-B]pyridine and the trifluoromethyl group. This combination results in enhanced stability, reactivity, and potential for diverse applications compared to other similar compounds .
特性
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)5-3-7-6(13-4-5)1-2-12-7/h3-4,12H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAVHBMDLNPDJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B567837.png)








![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)


